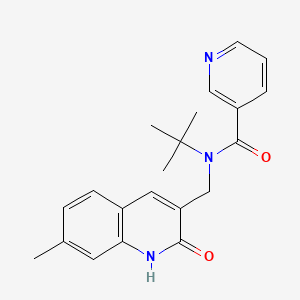
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide, also known as BMN-673, is a potent PARP1/2 inhibitor that has gained significant attention in recent years due to its potential applications in cancer therapy. PARP1/2 inhibitors have shown promise in the treatment of various cancers, including breast, ovarian, and prostate cancer, by targeting DNA repair mechanisms.
作用機序
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide works by inhibiting PARP1/2, which are enzymes that play a crucial role in repairing damaged DNA. When DNA damage occurs, PARP1/2 is activated and recruits other proteins to the site of damage to repair it. By inhibiting PARP1/2, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide prevents the repair of DNA damage, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, induce DNA damage, and increase the sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide for lab experiments is its high potency and selectivity for PARP1/2. This makes it an ideal tool for studying the role of PARP1/2 in DNA repair and cancer therapy. However, one of the limitations of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is its high cost, which may limit its use in some labs.
将来の方向性
There are several future directions for research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide. One area of research is the development of combination therapies that include N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide and other cancer drugs. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide. Additionally, there is a need for further research on the long-term safety and efficacy of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide in clinical trials.
合成法
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-hydroxy-7-methylquinoline with tert-butyl chloroacetate, which results in the formation of tert-butyl-2-(quinolin-3-yl) acetate. The second step involves the reaction of tert-butyl-2-(quinolin-3-yl) acetate with 2-chloronicotinoyl chloride, which results in the formation of N-(tert-butyl)-N-((2-chloro-7-methylquinolin-3-yl)methyl)nicotinamide. The final step involves the reaction of N-(tert-butyl)-N-((2-chloro-7-methylquinolin-3-yl)methyl)nicotinamide with sodium borohydride, which results in the formation of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide.
科学的研究の応用
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has shown significant potential in cancer therapy due to its ability to inhibit PARP1/2, which are enzymes that play a crucial role in repairing damaged DNA. By inhibiting PARP1/2, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide prevents cancer cells from repairing DNA damage, leading to their death. Several preclinical studies have shown that N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is effective in treating various cancers, including breast, ovarian, and prostate cancer.
特性
IUPAC Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-8-15-11-17(19(25)23-18(15)10-14)13-24(21(2,3)4)20(26)16-6-5-9-22-12-16/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPUESIRLMGFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CN=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
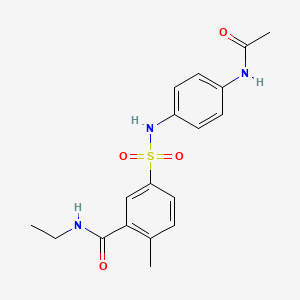
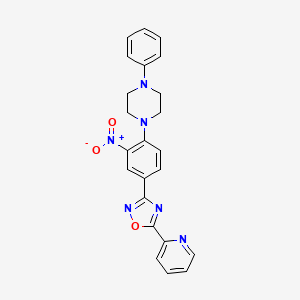
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
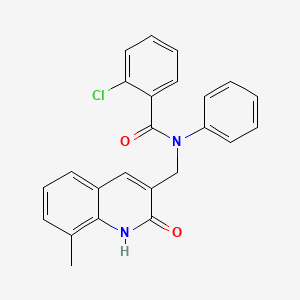
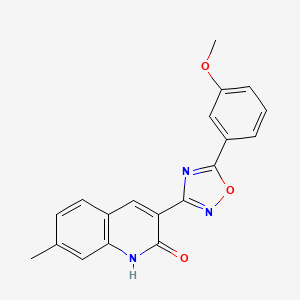
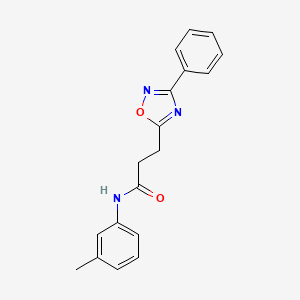
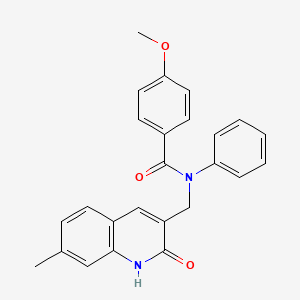

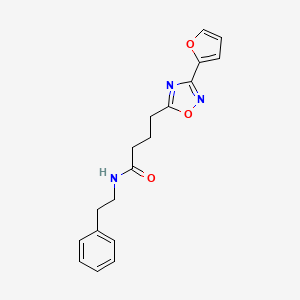
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)
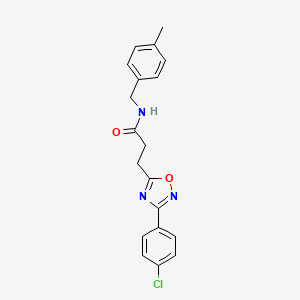
![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)
